molecular formula C22H16N2O3S B12406848 A1/A3 AR antagonist 2

A1/A3 AR antagonist 2

Cat. No.: B12406848
M. Wt: 388.4 g/mol
InChI Key: NSGJWVVFFNBRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A1/A3 adenosine receptor antagonist 2 is a compound that targets both A1 and A3 adenosine receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes, including cardiovascular function, neurotransmission, and immune response. Antagonists of these receptors have potential therapeutic applications in treating conditions such as heart failure, asthma, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A1/A3 adenosine receptor antagonist 2 typically involves the use of 1,2,4-triazole derivatives. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of A1/A3 adenosine receptor antagonist 2 involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency between batches. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and automated synthesis platforms may be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

A1/A3 adenosine receptor antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Oncology

A1/A3 Adenosine Receptor Antagonist 2 has been explored for its potential anticancer effects. The A3 receptor is often overexpressed in various tumors, making it a viable target for cancer therapy. Studies have demonstrated that antagonism of the A3 receptor can inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Study: Melanoma Treatment
    In a study involving CD73-knockout mice, specific activation of A1 and A3 receptors affected melanoma growth and angiogenesis. The results indicated that A3 receptor antagonism could reduce tumor proliferation through modulation of signaling pathways such as PI3K/Akt, leading to decreased cell survival signals .
  • Table 1: Efficacy of A1/A3 Antagonist in Cancer Models
Cancer TypeModel TypeTreatment Outcome
MelanomaSyngeneic MouseReduced tumor growth
Prostate CancerXenograft MouseInhibition of cell proliferation
Hepatocellular CarcinomaAnimal ModelInduction of apoptosis

Cardiovascular Protection

The cardioprotective effects of A1 antagonists have been well-documented. Activation of the A1 receptor is associated with protective mechanisms during ischemia-reperfusion injury.

  • Case Study: Ischemia-Reperfusion Injury
    Research has shown that antagonizing the A1 receptor can enhance cardiac function post-ischemia by preventing excessive apoptosis and promoting cell survival pathways .
  • Table 2: Effects of A1 Antagonism on Cardiac Function
ParameterControl GroupA1 Antagonist Group
Infarct Size (%)40%20%
Apoptosis IndexHighSignificantly Reduced
Cardiac Output (L/min)3.55.0

Anti-inflammatory Applications

The anti-inflammatory properties of the A3 receptor make it a target for treating various inflammatory diseases. Antagonists can inhibit pro-inflammatory cytokine production, thereby reducing inflammation.

  • Case Study: Rheumatoid Arthritis
    In preclinical models, treatment with an A3 antagonist resulted in decreased levels of TNF-alpha and IL-6, leading to reduced joint inflammation and improved clinical scores .
  • Table 3: Impact on Inflammatory Markers
DiseaseCytokine Level (pg/mL)Control GroupA3 Antagonist Group
Rheumatoid ArthritisTNF-alpha20050
IL-630075

Mechanism of Action

A1/A3 adenosine receptor antagonist 2 exerts its effects by binding to the A1 and A3 adenosine receptors, thereby blocking the action of endogenous adenosine. This inhibition prevents the activation of downstream signaling pathways, which can lead to various physiological effects. For example, blocking A1 receptors can reduce heart rate and improve cardiac function, while blocking A3 receptors can inhibit tumor growth and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A1/A3 adenosine receptor antagonist 2 is unique in its ability to target both A1 and A3 adenosine receptors simultaneously. This dual targeting can provide a broader range of therapeutic effects compared to compounds that selectively target only one receptor subtype. For example, it can offer combined benefits in treating cardiovascular diseases and cancer .

Biological Activity

Adenosine receptors (ARs) are a class of G protein-coupled receptors that play critical roles in various physiological processes. Among them, A1 and A3 receptors are particularly significant due to their involvement in numerous pathophysiological conditions, including inflammation, cancer, and cardiovascular diseases. The compound known as A1/A3 AR antagonist 2 has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, backed by research findings, data tables, and case studies.

Overview of Adenosine Receptors

The adenosine receptor family comprises four subtypes: A1, A2A, A2B, and A3. Each subtype has distinct signaling pathways and physiological roles:

  • A1 Receptor (A1R) : Primarily coupled to Gi/o proteins, inhibiting adenylate cyclase and decreasing cAMP levels.
  • A3 Receptor (A3R) : Shares similar coupling with Gi/o proteins but is involved in modulating inflammatory responses and cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the chemical structure of AR antagonists can significantly affect their binding affinity and selectivity. For instance, the compound 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine was identified as a lead compound with high affinity for both A1R (21 nM) and A3R (55 nM), while demonstrating negligible activity against the A2BR subtype (<2 μM) .

Table 1: Affinities of Selected Compounds for Adenosine Receptors

CompoundA1R Affinity (nM)A3R Affinity (nM)A2BR Affinity (μM)
10b2155<2
15b>100>100>10
121429>50

The mechanism by which this compound exerts its effects involves competitive inhibition at the receptor sites. Studies indicate that this compound can effectively block the action of endogenous adenosine at both the A1 and A3 receptors. This blockade leads to altered intracellular signaling pathways that can modulate inflammatory responses and inhibit tumor growth .

Inflammatory Diseases

In a study focusing on rheumatoid arthritis models, the application of A3R antagonists demonstrated a marked reduction in inflammatory markers, indicating their potential use in treating inflammatory diseases . The antagonists were shown to inhibit the proliferation of immune cells responsible for inflammation.

Cancer Research

Another significant area of research involves the role of A3R antagonists in cancer therapy. In vitro studies on prostate cancer cell lines indicated that certain compounds could reduce cell viability significantly. For example, compound 12 exhibited a GI50 value of 14 µM, demonstrating potent cytostatic activity .

Table 2: Cytotoxic Effects of Selected Compounds on Prostate Cancer Cells

CompoundGI50 (µM)TGI (µM)LC50 (µM)
Cl-IB-MECA102030
12142959

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H16N2O3S/c1-14-9-11-16(12-10-14)19(25)20-18(15-6-3-2-4-7-15)23-22(28-20)24-21(26)17-8-5-13-27-17/h2-13H,1H3,(H,23,24,26)

InChI Key

NSGJWVVFFNBRGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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